Cas no 2218436-86-1 (Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine)
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine Chemical and Physical Properties
Names and Identifiers
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- Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine
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- Inchi: 1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2/t4-,5+,6-/m0/s1
- InChI Key: VKIFPMAIIHJUEF-JKUQZMGJSA-N
- SMILES: FC1([C@@H]2CC[C@@H](C[C@@H]21)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- XLogP3: 1.2
- Topological Polar Surface Area: 26
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0256-100.0mg |
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine |
2218436-86-1 | 95% | 100.0mg |
¥1524.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0256-250.0mg |
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine |
2218436-86-1 | 95% | 250.0mg |
¥2435.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0256-500.0mg |
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine |
2218436-86-1 | 95% | 500.0mg |
¥4052.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0256-1.0g |
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine |
2218436-86-1 | 95% | 1.0g |
¥6078.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0256-5.0g |
rel-(1S,3S,6R)-7,7-difluoronorcaran-3-amine |
2218436-86-1 | 95% | 5.0g |
¥18236.0000 | 2025-04-11 |
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine Suppliers
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine
Comprehensive Overview of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine (CAS No. 2218436-86-1)
The compound Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine (CAS No. 2218436-86-1) is a structurally unique bicyclic amine featuring a difluorinated cycloheptane core. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its stereochemical complexity and potential as a chiral building block. The presence of two fluorine atoms at the 7-position and the rigid bicyclo[4.1.0]heptane framework contribute to its distinct physicochemical properties, making it valuable for drug discovery and material science applications.
Recent trends in fluorinated compounds highlight the growing demand for molecules like Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine. Fluorination is a key strategy in modern medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. Researchers frequently search for "fluorinated amine synthesis" or "chiral bicyclic compounds in drug design," reflecting the industry's focus on precision engineering of bioactive molecules. This compound's stereospecificity (1S,3S,6R configuration) further elevates its utility in asymmetric synthesis and enantioselective catalysis.
The synthetic routes to CAS No. 2218436-86-1 often involve ring-closing metathesis or intramolecular cyclopropanation, topics frequently queried in academic databases. Its bicyclo[4.1.0]heptane scaffold resembles natural product frameworks, aligning with the current "bioinspired chemistry" trend. Analytical characterization typically employs NMR, HPLC, and X-ray crystallography—techniques commonly discussed in forums about "structural elucidation of complex amines."
In material science, the compound's rigid 3D structure and fluorine-mediated polarity make it a candidate for advanced polymers or liquid crystals. Searches for "fluorine in smart materials" or "amine-functionalized bicyclic monomers" underscore its cross-disciplinary relevance. Regulatory-compliant suppliers emphasize its non-hazardous classification, addressing FAQs about "safe handling of fluorinated amines."
Future prospects for Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine include explorations in PROTACs (targeted protein degradation) and covalent inhibitors, areas dominating recent PubMed queries. Its CAS No. 2218436-86-1 serves as a critical identifier for procurement, while its systematic name reflects IUPAC's precision—a hallmark of professional chemical discourse.
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